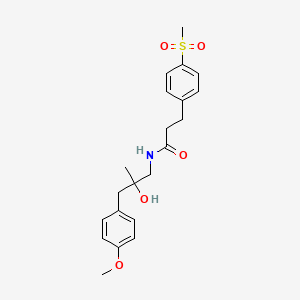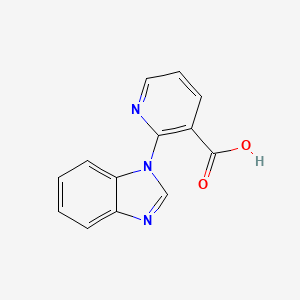![molecular formula C23H27N5O4 B2399268 Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate CAS No. 887460-35-7](/img/structure/B2399268.png)
Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazolino and purinyl groups suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazolino Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Purinyl Group: This step often involves the use of purine derivatives and coupling reactions to attach the purinyl group to the imidazolino ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate and purinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate is likely to involve interactions with specific molecular targets. These could include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity.
Receptors: It could bind to receptors on the surface of cells, modulating signal transduction pathways.
DNA/RNA: The purinyl group suggests potential interactions with nucleic acids, which could influence gene expression or replication.
Comparison with Similar Compounds
Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate can be compared with other compounds that contain similar functional groups:
This compound: This compound is unique due to the combination of the imidazolino and purinyl groups.
This compound: Similar compounds may lack one or more of these groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(2-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-8-13-26-20(29)18-19(25(5)23(26)31)24-22-27(14(3)15(4)28(18)22)17-11-9-16(10-12-17)21(30)32-7-2/h9-12H,6-8,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKKFWVRCMJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C(=O)OCC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2399187.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)
![3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2399191.png)
![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)
![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)



![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/new.no-structure.jpg)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
